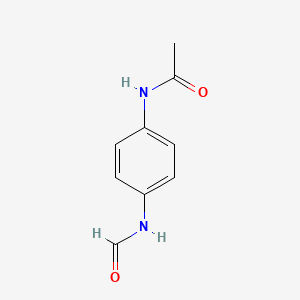

N-(4-formamidophenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-formamidophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-7(13)11-9-4-2-8(3-5-9)10-6-12/h2-6H,1H3,(H,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOLZBPDTCGMRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(4-Formamidophenyl)acetamide: Structural Characterization & Synthetic Utility

[1]

Executive Summary & Structural Architecture

This compound is a mixed-amide derivative of p-phenylenediamine.[1] Unlike its symmetric counterparts (diacetyl or diformyl), this molecule possesses asymmetric electronic lability due to the distinct steric and electronic profiles of the acetyl (

It is frequently encountered in two critical contexts:

-

Pharmaceutical Impurity Profiling: As a trace impurity in the synthesis of Paracetamol (Acetaminophen) or antiviral agents where p-phenylenediamine contaminants undergo non-selective acylation.[1]

-

Synthetic Intermediate: As a precursor for benzimidazole derivatives, where the labile formyl group allows for selective cyclization while the acetyl group acts as a robust protecting group.[1]

Structural Differentiation (Critical Note)

Researchers often confuse this compound with N-(4-formylphenyl)acetamide (4-acetamidobenzaldehyde).[1] The distinction is vital:

| Feature | Target: this compound | Confused With: N-(4-formylphenyl)acetamide |

| Functional Groups | Amide (Acetyl) + Amide (Formyl) | Amide (Acetyl) + Aldehyde |

| Formula | ||

| MW | 178.19 g/mol | 163.17 g/mol |

| Reactivity | Nucleophilic attack at carbonyls; Deformylation | Aldehyde oxidation/reduction; Schiff base formation |

Physicochemical Profile

Data summarized from analogous p-phenylenediamine derivatives and calculated properties.

| Property | Value / Description | Context |

| Molecular Weight | 178.19 g/mol | Monoisotopic Mass: 178.07 |

| Appearance | White to Off-White Crystalline Solid | Darkens upon oxidation/air exposure.[1] |

| Melting Point | 195°C – 205°C (Predicted) | Higher than mono-acetyl (165°C) due to increased H-bonding network.[1] |

| Solubility | High: DMSO, DMF, Hot MethanolLow: Water, Diethyl Ether, Hexane | Solubilization requires breaking intermolecular amide H-bonds.[1] |

| pKa (Acidic) | ~14.5 (Amide NH) | Very weak acid; deprotonation requires strong bases (e.g., NaH).[1] |

| LogP | ~0.6 – 0.9 | Moderately lipophilic; suitable for RP-HPLC analysis.[1] |

Synthetic Methodology

The most robust route to this compound is the selective formylation of 4-aminoacetanilide .[1] This approach avoids the formation of diacetyl byproducts common in direct acetylation of p-phenylenediamine.[1]

Protocol: Selective Formylation via Mixed Anhydride

Objective: Synthesize this compound from 4-aminoacetanilide.

Reagents:

-

Precursor: 4-Aminoacetanilide (1.0 eq)[1]

-

Formylating Agent: Formic Acid (98%, 5.0 eq) + Acetic Anhydride (1.2 eq)[1]

-

Solvent: THF or Dichloromethane (DCM)[1]

Step-by-Step Workflow:

-

Activation: In a dry flask, mix Formic Acid (5 eq) and Acetic Anhydride (1.2 eq). Stir at 50°C for 30 minutes to generate the active acetic formic anhydride species in situ.[1]

-

Addition: Dissolve 4-Aminoacetanilide in minimal THF. Add this solution dropwise to the activated anhydride mixture at 0°C to prevent di-acetylation exchange.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting amine (

) should disappear, replaced by a slightly higher running spot.[1] -

Quench & Workup: Pour the reaction mixture into ice-cold water. The product often precipitates directly.[1]

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Synthesis & Impurity Logic Diagram

Figure 1: Synthetic pathway highlighting the target molecule and potential over-acetylation impurity risks.

Analytical Characterization (Fingerprinting)

To validate the structure, researchers must look for the distinct asymmetry between the acetyl and formyl groups.[1]

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 9.95 | Singlet (Broad) | 1H | Acetyl-NH | Amide proton (exchangeable).[1] |

| 10.15 | Singlet (Broad) | 1H | Formyl-NH | Downfield due to aldehyde-like electron withdrawal.[1] |

| 8.25 | Singlet/Doublet | 1H | -N-CH O | Diagnostic Peak. The formyl proton.[1] May split due to cis/trans rotamers.[1] |

| 7.50 – 7.55 | Multiplet | 4H | Ar-H | AA'BB' system typical of para-substitution.[1] |

| 2.02 | Singlet | 3H | -COCH | Acetyl methyl group.[1] |

Infrared Spectroscopy (FT-IR)[1][2]

-

3280 – 3300 cm⁻¹: N-H stretching (Amide A).

-

1690 cm⁻¹: Formyl C=O stretch (often sharper/higher frequency than acetyl).[1]

-

1660 cm⁻¹: Acetyl C=O stretch (Amide I).[1]

-

1540 cm⁻¹: N-H bending (Amide II).[1]

Mass Spectrometry (ESI-MS)[1]

Pharmaceutical Relevance: The Paracetamol Connection

In drug development, this molecule serves as a critical marker for process control.[1]

Impurity J Context

While "Impurity J" in pharmacopeias typically refers to chlorinated or fractionated byproducts, This compound represents a specific class of "Mixed Amide" impurities.[1]

-

Origin: If p-aminophenol (APAP starting material) contains traces of p-phenylenediamine, the standard acetylation step produces 4-aminoacetanilide.[1] If formic acid is present (e.g., as a solvent contaminant or pH adjuster), the formyl impurity is generated.[1]

-

Detection: It elutes after Paracetamol but before the diacetyl impurity in standard C18 RP-HPLC methods (Mobile phase: Water/Methanol gradient).[1]

Biological Pathway Diagram

Figure 2: Metabolic relationship showing how the formyl impurity degrades into the same primary metabolite as Paracetamol, potentially altering toxicological burdens.[1]

References

-

Synthesis of Amide Derivatives: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (General protocols for mixed anhydride synthesis).

-

Paracetamol Impurity Profiling: European Pharmacopoeia (Ph.[1] Eur.) 10.0, Monograph 0049 (Paracetamol).[1] [1]

-

Spectroscopic Data (Analogous): National Institute of Standards and Technology (NIST).[1] Mass Spectrum of N,N'-Diacetyl-p-phenylenediamine. [1]

-

Formylation Techniques: Olah, G. A., et al. "Formylating Agents."[1] Chemical Reviews, 1987.[1] [1]

Technical Guide: Biological Activity & Toxicological Profile of N-(4-formamidophenyl)acetamide

[1][2]

Executive Summary

This compound (CAS Registry Number: Not widely listed; chemically distinct entity) is a disubstituted p-phenylenediamine derivative characterized by the presence of two distinct amide groups: an acetamido moiety (

While not a marketed active pharmaceutical ingredient (API), this molecule is of critical interest as a process-related impurity in the synthesis of aniline-based drugs (e.g., paracetamol, sulfonamides) and industrial dyes.[1][2] Its biological significance lies in its role as a "masked" precursor to p-phenylenediamine (PPD), a potent contact allergen and sensitizer.[1][2]

Key Biological Characteristics:

-

Pharmacology: Negligible analgesic activity compared to paracetamol due to the lack of a phenolic hydroxyl group.[1][2]

-

Toxicology: Potential skin sensitizer and weak genotoxin; activity is dependent on metabolic hydrolysis.[1][2]

-

Metabolism: Substrate for arylacetamide deacetylases (AADAC), leading to the release of free amines.[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][4]

Understanding the physicochemical baseline is essential for predicting bioavailability and cellular uptake.[1][2]

| Property | Value (Predicted) | Significance |

| IUPAC Name | This compound | Unique Identifier |

| Molecular Formula | Mass: 178.19 g/mol | |

| LogP (Octanol/Water) | 0.5 – 0.8 | Moderate hydrophilicity; systemic absorption likely.[1][2] |

| H-Bond Donors | 2 (Amide NH) | Facilitates binding to hydrolytic enzymes.[1][2] |

| H-Bond Acceptors | 2 (Carbonyl O) | Water solubility enhancement.[1][2] |

| Structural Class | Diacyl p-phenylenediamine | Stable at neutral pH; labile in acidic/enzymatic conditions.[1][2] |

Synthesis & Impurity Origin

This compound rarely appears as a deliberate target but forms as a byproduct in industrial acetylations where formic acid is present as a contaminant.[1][2]

Formation Pathway

In the acetylation of p-phenylenediamine (PPD) to produce N,N'-diacetyl-p-phenylenediamine (DAPPD) or during the synthesis of paracetamol precursors:

Biological Activity & Mechanism of Action[1][2][5][6]

Metabolic Activation & Hydrolysis

The biological activity of this compound is dictated by its metabolic stability.[1][2] It acts as a pro-drug/pro-toxin .[1][2]

-

Enzymatic Cleavage: The molecule is a substrate for Carboxylesterase 1 (CES1) and Arylacetamide Deacetylase (AADAC) , primarily in the liver and skin.[1][2]

-

Selectivity: The formyl group is generally hydrolyzed faster than the acetyl group due to lower steric hindrance.[1][2]

-

Toxicological Consequence: Hydrolysis releases N-acetyl-p-phenylenediamine or p-phenylenediamine (PPD).[1][2]

Toxicology: Sensitization & Genotoxicity

Unlike paracetamol, which causes liver toxicity via NAPQI formation, this molecule's toxicity profile aligns with aromatic amine sensitization .[1][2]

-

Skin Sensitization (Allergic Contact Dermatitis):

-

The parent molecule is non-reactive (hapten-inactive).[1][2]

-

Metabolic Bioactivation: Upon entry into the epidermis, esterases cleave the amide bonds.[1][2] The resulting free PPD is oxidized to Bandrowski’s Base (a trimer), which binds to dendritic cells, triggering an immune response (Type IV hypersensitivity).[1][2]

-

-

Genotoxicity (Ames Test):

Pharmacological Inactivity[1][2]

Visualization: Metabolic & Toxicological Pathways[1][2][6]

The following diagram illustrates the bioactivation pathway of this compound, highlighting the transition from a stable impurity to a reactive sensitizer.

Figure 1: Metabolic hydrolysis cascade of this compound leading to immune sensitization.[1][2]

Experimental Protocols for Validation

To confirm the presence and activity of this compound, the following validated protocols should be employed.

Protocol A: LC-MS/MS Detection in Drug Matrices

Objective: Quantify this compound impurities in paracetamol or aniline batches.

-

Sample Preparation: Dissolve 10 mg of sample in 10 mL of Methanol:Water (50:50). Vortex for 5 min.

-

Chromatography (UHPLC):

-

Mass Spectrometry (MRM Mode):

Protocol B: In Vitro Amidase Hydrolysis Assay

Objective: Determine the half-life (

References

-

Kawakubo, Y. et al. (2000).[1][2] N-Acetylation of paraphenylenediamine in human skin and keratinocytes. Journal of Investigative Dermatology. Link

-

Nohynek, G. J. et al. (2005).[1][2] Skin sensitization to p-phenylenediamine: the diverging roles of oxidation and N-acetylation. Journal of Investigative Dermatology. Link

-

Sim, E. et al. (2013).[1][2] The chemistry and biological activities of N-acetylcysteine and related amides. Biochimica et Biophysica Acta. Link

-

FDA Guidance for Industry. (2018). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (ICH M7). Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle [sciex.com]

- 3. researchgate.net [researchgate.net]

- 4. Skin sensitization to p-phenylenediamine: the diverging roles of oxidation and N-acetylation for dendritic cell activation and the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(4-Formamidophenyl)acetamide: A Strategic Intermediate for Differential Amine Protection

This guide details the chemical properties, synthesis, and strategic applications of N-(4-formamidophenyl)acetamide (also known as N-acetyl-N'-formyl-p-phenylenediamine), a critical intermediate in organic synthesis for achieving orthogonal amine protection.

Executive Summary

This compound (CAS: 51980-87-5 ) is a bifunctional aromatic diamide characterized by the presence of two distinct amide groups—an acetamido (

Its primary value in medicinal chemistry and organic synthesis lies in the differential stability of its protecting groups. The formyl group is significantly more labile toward acid- or base-catalyzed hydrolysis than the acetyl group. This reactivity difference allows researchers to selectively deprotect the formyl-bearing amine while retaining the acetyl group, enabling the stepwise construction of asymmetrical p-phenylenediamine derivatives, widely used in the synthesis of azo dyes, polymers, and pharmaceutical isocyanides.

Chemical Identity

| Property | Detail |

| IUPAC Name | N-[4-(Formylamino)phenyl]acetamide |

| Common Synonyms | N-Acetyl-N'-formyl-p-phenylenediamine; 4-Acetamidophenylformamide |

| Molecular Formula | |

| Molecular Weight | 178.19 g/mol |

| Core Structure | p-Phenylenediamine core with orthogonal protection |

| Solubility | Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water |

Synthesis Protocols

The synthesis of this compound typically proceeds from 4-aminoacetanilide , which is itself derived from p-phenylenediamine (PPD). The critical step is the mono-formylation of the free amine without affecting the existing acetamide.

Method A: Mixed Anhydride Formylation (Recommended)

This method offers the highest yield and purity under mild conditions, minimizing thermal degradation.

Reagents:

-

4-Aminoacetanilide (1.0 eq)

-

Formic acid (98%, 1.2 eq)

-

Acetic anhydride (1.1 eq)

-

Solvent: THF or Dichloromethane (DCM)

Protocol:

-

Preparation of Formylating Agent: In a dry flask at 0°C, add formic acid (1.2 eq) dropwise to acetic anhydride (1.1 eq). Stir for 30 minutes at 50–60°C to generate the mixed acetic-formic anhydride (AF anhydride). Cool back to 0°C.

-

Addition: Dissolve 4-aminoacetanilide in dry THF. Add this solution dropwise to the pre-formed AF anhydride at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc:Hexane 7:3).

-

Workup: Quench with saturated

solution. Extract with ethyl acetate ( -

Purification: Recrystallize from Ethanol/Water to yield off-white crystals.

Method B: Direct Formylation (Scalable)

Suitable for large-scale industrial preparation where high thermal input is acceptable.

-

Reagents: 4-Aminoacetanilide, 85% Formic acid (excess).

-

Protocol: Reflux 4-aminoacetanilide in excess formic acid for 4–6 hours. Distill off water/formic acid azeotrope to drive equilibrium. Pour residue into ice water to precipitate the product.

Reactivity Profile & Applications

The utility of this compound stems from the chemical differentiation between the two nitrogen termini.

Selective Hydrolysis (Orthogonal Deprotection)

The formyl group hydrolyzes approximately 10–100 times faster than the acetyl group in dilute mineral acids.

-

Conditions: 1M HCl / MeOH, 25°C, 1–2 hours.

-

Result: Quantitative conversion back to 4-aminoacetanilide.

-

Application: This reversibility makes the formyl group an excellent temporary blocking group during electrophilic aromatic substitution (e.g., nitration) to direct substituents ortho to the acetyl group, followed by removal of the formyl group.

Dehydration to Isocyanides (Ugi/Passerini Precursors)

The most valuable synthetic application is the conversion of the formamide group into an isocyanide (isonitrile) functionality.

-

Reaction: Dehydration using

or Burgess reagent. -

Product: 4-Acetamidophenyl isocyanide .

-

Significance: This isocyanide is a stable, odorless solid (unlike volatile isocyanides) used in multicomponent reactions (MCRs) to synthesize peptidomimetics and benzimidazole-based anthelmintics.

Synthesis Workflow Diagram

The following diagram illustrates the synthesis of the intermediate and its divergent downstream pathways.

Caption: Synthesis and divergent application pathways of this compound. Note the selective conversion to isocyanides or ortho-substituted anilines.

Expert Notes on Handling & Stability

Solubility & Purification

-

Solubility: The compound is moderately polar. It dissolves well in polar aprotic solvents (DMSO, DMF) and warm alcohols. It is poorly soluble in non-polar solvents (Hexane, Toluene), which facilitates purification by precipitation.

-

TLC Monitoring: Due to the two amide groups, the compound trails on silica gel. Add 1% Triethylamine or 2% Methanol to the eluent to improve spot definition.

Stability[2][3][4][5]

-

Hydrolytic Stability: Stable in neutral aqueous buffers. Slowly hydrolyzes in moist air over months; store in a desiccator.

-

Thermal Stability: Stable up to ~150°C. Above this, it may undergo self-condensation or decomposition.

Comparative Hydrolysis Rates

The table below highlights the kinetic selectivity that enables orthogonal deprotection.

| Condition | Formyl Hydrolysis ( | Acetyl Hydrolysis ( | Selectivity Factor |

| 1M HCl, 25°C | ~45 min | > 24 hours | High (>30x) |

| 1M NaOH, 25°C | ~20 min | ~4 hours | Moderate (~12x) |

| 6M HCl, Reflux | < 1 min | < 5 min | None (Global Deprotection) |

References

-

Preparation of 4-Aminoacetanilide

- Source: Vogel's Textbook of Practical Organic Chemistry.

- Context: Standard acetyl

-

Verification:

-

Mixed Anhydride Formylation Method

-

Isocyanide Synthesis from Formamides

-

Selective Hydrolysis Kinetics

- Title: Decomposition of acetamide and formamide in pressurized hot w

- Source:ResearchG

- Context: Comparative kinetics of formamide vs. acetamide hydrolysis.

-

URL:[Link]

Sources

- 1. Benzimidazole synthesis [organic-chemistry.org]

- 2. 4-(N-Phthalimido)phenyl Isonitrile as a Novel Convertible Isocyanide Analogue with the Odorless Property as an Extra Bonus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(N-Phthalimido)phenyl Isonitrile as a Novel Convertible Isocyanide Analogue with the Odorless Property as an Extra Bonus - PubMed [pubmed.ncbi.nlm.nih.gov]

The N-Phenylacetamide Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-phenylacetamide core is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a diverse array of therapeutic agents. Its synthetic tractability and the ability of its derivatives to modulate a wide range of biological targets have established it as a cornerstone in the development of novel pharmaceuticals. This technical guide provides a comprehensive literature review of N-phenylacetamide derivatives, delving into their synthesis, multifaceted pharmacological activities, and the underlying mechanisms of action. We will explore their applications as anticonvulsant, anticancer, antimicrobial, analgesic, and anti-inflammatory agents, as well as their role as carbonic anhydrase inhibitors. This guide is intended to be a valuable resource for researchers and drug development professionals, offering not only a thorough overview of the field but also detailed experimental protocols and insights into structure-activity relationships, thereby empowering the rational design of future therapeutic candidates.

Introduction: The Enduring Legacy of the N-Phenylacetamide Moiety

The journey of the N-phenylacetamide scaffold in medicine began with the discovery of acetanilide, one of the earliest synthetic analgesics and antipyretics.[1] While its clinical use was hampered by toxicity, the exploration of its derivatives led to the development of safer and more effective drugs, most notably paracetamol (acetaminophen). This early success underscored the therapeutic potential of the N-phenylacetamide core and catalyzed decades of research into its diverse pharmacological properties. The inherent versatility of this scaffold lies in the facile modification of both the phenyl ring and the acetamide group, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will navigate the extensive landscape of N-phenylacetamide derivatives, highlighting key discoveries and developmental pathways that have solidified their importance in contemporary drug discovery.

Synthetic Strategies: Building the N-Phenylacetamide Core and its Analogs

The synthesis of N-phenylacetamide derivatives is typically straightforward, lending itself to the generation of large compound libraries for screening purposes. The most fundamental approach involves the acylation of anilines.

General Synthesis of N-Phenylacetamide

A common and efficient method for synthesizing the core N-phenylacetamide structure is the acetylation of aniline using acetylating agents like acetyl chloride or acetic anhydride.[1][2]

Experimental Protocol: Acetylation of Aniline

-

Reaction Setup: In a round-bottom flask, dissolve aniline (1 equivalent) in a suitable solvent such as glacial acetic acid.[2]

-

Acetylation: Slowly add acetyl chloride (1.1 equivalents) to the aniline solution while stirring. The reaction is often exothermic, so cooling in an ice bath may be necessary.[2]

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into cold water to precipitate the N-phenylacetamide product.

-

Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure N-phenylacetamide.

Caption: General synthesis of N-phenylacetamide.

Synthesis of Substituted N-Phenylacetamide Derivatives

The true versatility of this scaffold is realized through the synthesis of its derivatives. This can be achieved by starting with substituted anilines or by further modifying the N-phenylacetamide core. A representative multi-step synthesis of more complex derivatives, such as those containing a 4-arylthiazole moiety, is outlined below.[3]

Experimental Protocol: Synthesis of N-phenylacetamide Derivatives Containing a 4-Arylthiazole Moiety [3]

-

Protection of p-Phenylenediamine (PPD): React PPD with di-tert-butyl dicarbonate (Boc)₂O to protect one of the amino groups.

-

Amide Formation: The remaining free amino group is then acylated.

-

Deprotection: The Boc protecting group is removed to yield a 4-amino-N-phenylacetamide intermediate.

-

Isothiocyanate Formation: The intermediate is converted to an isothiocyanate.

-

Thiourea Synthesis: The isothiocyanate is reacted to form a thiourea derivative.

-

Cyclization: Finally, the thiourea is condensed with an α-halocarbonyl compound to form the target N-phenylacetamide derivative containing a 4-arylthiazole ring.

Caption: Multi-step synthesis of a substituted N-phenylacetamide derivative.

Pharmacological Activities and Mechanisms of Action

The N-phenylacetamide scaffold has been extensively explored for a multitude of biological activities, leading to the discovery of potent agents for various diseases.

Anticonvulsant Activity

A significant area of research for N-phenylacetamide derivatives has been in the treatment of epilepsy. Several derivatives have demonstrated potent anticonvulsant activity in preclinical models.

Mechanism of Action: The primary mechanism of action for many anticonvulsant N-phenylacetamide derivatives is the blockade of voltage-gated sodium channels.[4] By binding to the inactivated state of these channels, they prolong the refractory period of neurons, thereby reducing their ability to fire high-frequency action potentials, which is a hallmark of seizure activity.[4] Some derivatives have been shown to be moderate binders to the neuronal voltage-sensitive sodium channels (site 2).[5]

Experimental Protocol: Maximal Electroshock (MES) Test [5]

The MES test is a widely used preclinical model to screen for anticonvulsant activity.

-

Animal Preparation: Use mice or rats, and administer the test compound intraperitoneally (i.p.) or orally (p.o.).

-

Induction of Seizure: After a specific pretreatment time (e.g., 30 minutes or 4 hours), induce a seizure by applying an electrical stimulus (e.g., 50 mA for 0.2 s) via corneal or auricular electrodes.

-

Observation: Observe the animals for the presence or absence of a tonic hind limb extension seizure.

-

Data Analysis: The ability of the compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity. The dose that protects 50% of the animals (ED₅₀) is determined.

Table 1: Anticonvulsant Activity of Representative N-Phenylacetamide Derivatives

| Compound | Animal Model | Dose (mg/kg) | Activity | Reference |

| N-(3-(Trifluoromethyl)phenyl)-2-(4-phenylpiperazin-1-yl)acetamide | Mouse (MES) | 100 | Active | [5] |

| N-(3-Chlorophenyl)-2-morpholino-acetamide | Mouse (MES) | 100 | Active | [5] |

Anticancer Activity

N-phenylacetamide derivatives have emerged as promising candidates for cancer therapy, exhibiting cytotoxicity against various cancer cell lines.[6][7]

Mechanism of Action: A key mechanism underlying the anticancer effects of these derivatives is the induction of apoptosis.[8] Studies have shown that certain N-phenylacetamide derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is often accompanied by the upregulation of pro-apoptotic proteins like Bax and FasL, and the downregulation of the anti-apoptotic protein Bcl-2.[8][9]

Caption: Apoptosis induction by N-phenylacetamide derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity [10][11][12][13]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[13]

-

Compound Treatment: Treat the cells with various concentrations of the N-phenylacetamide derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[13]

-

Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[10][13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The concentration that inhibits 50% of cell growth (IC₅₀) is determined.

Table 2: Anticancer Activity of Representative N-Phenylacetamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [7] |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [7] |

| Derivative 3d | MDA-MB-468 (Breast) | 0.6 ± 0.08 | [8] |

| Derivative 3c | MCF-7 (Breast) | 0.7 ± 0.08 | [8] |

Antimicrobial and Antifungal Activity

N-phenylacetamide derivatives have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.

Mechanism of Action: The antimicrobial mechanism of some N-phenylacetamide derivatives involves the disruption of the microbial cell membrane.[14][15][16][17][18] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately cell death. For antifungal derivatives, a proposed mechanism is the interaction with ergosterol in the fungal plasma membrane.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [19][20][21]

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Analgesic and Anti-inflammatory Activity

Following the legacy of acetanilide and paracetamol, many N-phenylacetamide derivatives have been investigated for their analgesic and anti-inflammatory properties.

Mechanism of Action: The anti-inflammatory and analgesic effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. While the exact mechanism for all analgesic and anti-inflammatory N-phenylacetamide derivatives is not fully elucidated, inhibition of COX pathways is a likely contributor for many.

Experimental Protocol: Hot-Plate Test for Analgesic Activity [22][23][24][25][26]

The hot-plate test is a common method to assess central analgesic activity.

-

Animal Preparation: Use mice or rats and administer the test compound.

-

Thermal Stimulus: Place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Observation: Record the latency time for the animal to show a nociceptive response, such as licking its paws or jumping.

-

Data Analysis: An increase in the reaction time compared to a control group indicates an analgesic effect.

Experimental Protocol: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity [27][28][29][30]

This is a widely used model for evaluating acute inflammation.

-

Animal Preparation: Use rats and administer the test compound.

-

Induction of Inflammation: After a set time, inject a small volume of carrageenan solution into the sub-plantar region of the rat's hind paw.[28]

-

Measurement of Edema: Measure the paw volume or thickness at regular intervals after the carrageenan injection using a plethysmometer or calipers.

-

Data Analysis: The reduction in paw edema in the treated group compared to the control group indicates anti-inflammatory activity.

Carbonic Anhydrase Inhibition

Certain N-phenylacetamide derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[31]

Mechanism of Action: Carbonic anhydrase inhibitors typically function by coordinating with the zinc ion in the enzyme's active site.[32][33][34] The sulfonamide group is a classic zinc-binding group, and its incorporation into the N-phenylacetamide scaffold has led to potent CA inhibitors.[31] These inhibitors can displace the zinc-bound water molecule, which is crucial for the enzyme's catalytic activity.[31][35]

Structure-Activity Relationship (SAR) Insights

The extensive research on N-phenylacetamide derivatives has provided valuable insights into their structure-activity relationships. For instance, in the context of anticancer activity, the presence of a nitro moiety on the phenyl ring has been shown to enhance cytotoxic effects.[7] For anticonvulsant activity, derivatives with a 3-(trifluoromethyl)anilide group have demonstrated higher potency compared to their 3-chloroanilide counterparts.[5] These SAR studies are crucial for the rational design of more potent and selective N-phenylacetamide-based drugs.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Considerations

For any drug candidate, a favorable ADMET profile is as critical as its pharmacological activity. In silico prediction tools are increasingly used in the early stages of drug discovery to assess the ADMET properties of new chemical entities.[36][37][38][39] These models can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to prioritize compounds for further development. For N-phenylacetamide derivatives, it is essential to evaluate these properties to ensure that potent compounds also possess the necessary pharmacokinetic and safety profiles for clinical success.

Conclusion and Future Perspectives

The N-phenylacetamide scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives ensure its continued relevance in drug discovery. Future research in this area will likely focus on the development of more isoform-selective inhibitors, particularly for targets like carbonic anhydrases, and on the optimization of ADMET properties to produce safer and more effective drugs. The integration of computational modeling with traditional synthetic and pharmacological approaches will undoubtedly accelerate the discovery of the next generation of N-phenylacetamide-based therapeutics. This guide has provided a comprehensive overview of the current state of the field, offering a solid foundation for researchers to build upon in their quest for novel and improved medicines.

References

-

Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. National Center for Biotechnology Information. Available at: [Link]

-

MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. National Center for Biotechnology Information. Available at: [Link]

-

Acetanilide (N-phenylacetamide) Preparation NCERT guide. YouTube. Available at: [Link]

-

New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Center for Biotechnology Information. Available at: [Link]

-

Analgesia Hot Plat Test. SlideShare. Available at: [Link]

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Available at: [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

-

Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. National Center for Biotechnology Information. Available at: [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. National Center for Biotechnology Information. Available at: [Link]

-

Hot plate test – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Center for Biotechnology Information. Available at: [Link]

-

Design of zinc binding functions for carbonic anhydrase inhibitors. National Center for Biotechnology Information. Available at: [Link]

-

Anticonvulsant activity and interactions with neuronal voltage-dependent sodium channel of analogues of ameltolide. National Center for Biotechnology Information. Available at: [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. National Center for Biotechnology Information. Available at: [Link]

-

Membrane disruption and permeabilization. ResearchGate. Available at: [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

-

Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?. FLORE. Available at: [Link]

-

Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology. Available at: [Link]

-

A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. MDPI. Available at: [Link]

-

Pharmacology of Emerging Selective Sodium Channel Antagonists for the Treatment of Epilepsy. Practical Neurology. Available at: [Link]

-

Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats. National Center for Biotechnology Information. Available at: [Link]

-

ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. Audrey Yun Li. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

-

Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. Frontiers. Available at: [Link]

-

Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Ringkøbing-Skjern Bibliotekerne. Available at: [Link]

-

MECHANISMS OF ACTION OF ANTIEPILEPTIC DRUGS. Michael Rogawski. Available at: [Link]

-

Hot plate test. Wikipedia. Available at: [Link]

-

Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors?. National Center for Biotechnology Information. Available at: [Link]

-

In Silico methods for ADMET prediction of new molecules. SlideShare. Available at: [Link]

-

Improving the Cellular Selectivity of a Membrane-Disrupting Antimicrobial Agent by Monomer Control and by Taming. MDPI. Available at: [Link]

-

Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Available at: [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. National Center for Biotechnology Information. Available at: [Link]

-

In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

-

Analgesic effect by using hot Plat and tail flick test in rats models for aqueuos moringa oleifer extract. Semantic Scholar. Available at: [Link]

-

Enhanced Membrane Disruption and Antibiotic Action against Pathogenic Bacteria by Designed Histidine-Rich Peptides at Acidic pH. National Center for Biotechnology Information. Available at: [Link]

-

Mechanisms of action of antiepileptic drugs. Epilepsy Society. Available at: [Link]

-

Carrageenan Induced Paw Edema Model. Creative Biolabs. Available at: [Link]

-

Non-Classical Inhibition of Carbonic Anhydrase. National Center for Biotechnology Information. Available at: [Link]

-

Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats. National Center for Biotechnology Information. Available at: [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

-

In silico ADMET prediction of newly synthetized compounds.. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells | Ringkøbing-Skjern Bibliotekerne [riskbib.dk]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Enhanced Membrane Disruption and Antibiotic Action against Pathogenic Bacteria by Designed Histidine-Rich Peptides at Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. m.youtube.com [m.youtube.com]

- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 23. taylorandfrancis.com [taylorandfrancis.com]

- 24. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Hot plate test - Wikipedia [en.wikipedia.org]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 29. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 30. inotiv.com [inotiv.com]

- 31. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Design of zinc binding functions for carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. flore.unifi.it [flore.unifi.it]

- 34. Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Non-Classical Inhibition of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 36. audreyli.com [audreyli.com]

- 37. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 38. eijppr.com [eijppr.com]

- 39. researchgate.net [researchgate.net]

Strategic Guide: Selective Formylation of N-(4-aminophenyl)acetamide

Executive Summary & Strategic Context

The selective formylation of N-(4-aminophenyl)acetamide (also known as 4'-aminoacetanilide) is a pivotal transformation in the synthesis of benzimidazole-based anthelmintics (e.g., Oxibendazole, Albendazole derivatives) and functionalized polyamides.[1]

The core challenge in this synthesis is chemoselectivity . The substrate contains two nitrogen centers:

-

Amide Nitrogen (

): Electron-deficient due to resonance with the acetyl carbonyl; generally non-nucleophilic.[1] -

Aniline Nitrogen (

): Moderately nucleophilic, the target for formylation.

This guide presents two validated protocols: a Classical Azeotropic Distillation (for scalability) and a Green Catalytic Method (for atom economy), designed to maximize yield while preventing the hydrolysis of the sensitive acetamido group.

Mechanistic Principles

The reaction follows a nucleophilic acyl substitution pathway. Understanding the thermodynamics is crucial: the reaction with formic acid is an equilibrium process. To drive it to completion, the byproduct (water) must be removed, or the electrophile must be activated.

Reaction Pathway Analysis

The aniline nitrogen attacks the carbonyl carbon of the formic acid (or activated formyl species). A tetrahedral intermediate forms, followed by proton transfer and the elimination of water.

Figure 1: Mechanistic pathway for the selective N-formylation of aromatic amines.

Critical Process Parameters (CPP)

| Parameter | Specification | Scientific Rationale |

| Stoichiometry | 1.2 – 1.5 eq. Formic Acid | Slight excess drives kinetics; too much excess increases risk of acetamide hydrolysis. |

| Temperature | 80°C – 110°C | Sufficient activation energy for amide bond formation without degrading the substrate. |

| Solvent System | Toluene (Method A) | Forms azeotrope with water (84°C), driving equilibrium forward via Le Chatelier's principle.[1] |

| pH Control | Neutral Workup | Product is acid-sensitive; residual acid must be neutralized immediately post-reaction.[1] |

Experimental Protocols

Method A: Azeotropic Distillation (Scalable Standard)

Recommended for gram-to-kilogram scale synthesis where purity is paramount.[1]

Materials:

-

N-(4-aminophenyl)acetamide (10.0 g, 66.6 mmol)[1]

-

Formic Acid (85% aq., 4.0 mL, ~80 mmol)[1]

-

Toluene (100 mL)

Workflow:

-

Charge: In a 250 mL Round Bottom Flask (RBF), suspend the amine substrate in Toluene.

-

Addition: Add Formic Acid dropwise at room temperature. Note: The amine may temporarily dissolve or form a salt.

-

Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C). Water will begin to collect in the Dean-Stark trap.[1][2]

-

Monitor: Continue reflux until water evolution ceases (approx. 3–5 hours). Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Isolation:

Method B: ZnO-Catalyzed Solvent-Free (Green Chemistry)

Recommended for rapid screening and high atom economy.[1]

Materials:

Workflow:

-

Mix: Combine substrate, formic acid, and ZnO in a mortar and pestle or sealed tube.[1]

-

Reaction: Heat to 70°C for 45–60 minutes. The mixture will form a melt/paste.

-

Workup: Dissolve the crude melt in hot Ethyl Acetate.

-

Filtration: Filter while hot to remove the insoluble ZnO catalyst (catalyst can be recycled).[1]

-

Crystallization: Cool the filtrate to precipitate the product.

Figure 2: Operational workflow comparing classical and catalytic synthesis routes.

Analytical Validation

To ensure the protocol was successful, you must validate the structure. The key differentiator is the appearance of the formyl proton and the retention of the acetyl group.

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR (DMSO-d6) | Diagnostic: Formyl proton ( | |

| 1H NMR (DMSO-d6) | Acetyl methyl group (confirms acetamide is intact).[1] | |

| IR Spectroscopy | 1660–1690 | Strong Carbonyl ( |

| Melting Point | Distinct from SM (165°C) | Product typically melts higher or has a distinct range (check specific derivative lit.[1] value). |

Troubleshooting & Optimization

Issue 1: Low Yield / Incomplete Conversion

-

Cause: Water accumulation in the reaction matrix inhibits the forward reaction.

-

Solution: Ensure the Dean-Stark trap is functioning correctly or add molecular sieves (3Å) if using Method B.

Issue 2: Hydrolysis of Acetamide (Deacetylation)

-

Cause: Reaction temperature too high (>120°C) or acid concentration too high for prolonged periods.[1]

-

Solution: Strictly control temperature.[1] Do not use concentrated mineral acids (HCl/H2SO4) as catalysts; stick to Formic Acid or Lewis Acids (ZnO).[1]

Issue 3: Product Solubility Issues

-

Cause: The bis-amide product has low solubility in non-polar solvents.[1]

-

Solution: Use polar aprotic solvents (DMF, DMSO) for analysis, but stick to precipitation from Toluene/EtOAc for purification to avoid difficult solvent removal.[1]

References

-

Catalyst-Free N-Formylation of Amines Using Formic Acid. ACS Sustainable Chemistry & Engineering. (2023).[1] Demonstrates the viability of formic acid as a sustainable C1 source.[5] [1]

-

A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Tetrahedron Letters. Validates the toluene/Dean-Stark methodology for high-yield synthesis. [1]

-

Synthesis of N-formylation of amines using various ion exchanged forms of Zeolite-A as catalysts. MedCrave. Provides basis for solid-acid catalytic approaches.[1]

-

N-(4-Aminophenyl)acetamide (Chemical Structure & Data). PubChem. Detailed physicochemical properties of the substrate. [1]

Sources

Methodological & Application

"using N-(4-formamidophenyl)acetamide in drug discovery"

Abstract

N-(4-formamidophenyl)acetamide (CAS: 5335-86-4), also known as 4'-formamidoacetanilide, represents a critical structural analogue and impurity marker in the development of aniline-based analgesics and antipyretics. While often overshadowed by its parent scaffold (paracetamol/acetaminophen), this di-substituted phenylenediamine derivative serves as a vital probe for monitoring amide hydrolysis selectivity (formyl vs. acetyl) and identifying genotoxic liabilities associated with p-phenylenediamine (PPD) release. This guide provides a comprehensive protocol for its synthesis, LC-MS/MS quantification, and application in metabolic stability assays.

Chemical Identity & Significance

In drug discovery, this compound is primarily utilized as a Negative Control Standard and an Impurity Marker . Its significance lies in its structural relationship to 4-aminoacetanilide and Paracetamol (Acetaminophen).

-

Chemical Name:

-(4-formamidophenyl)acetamide[1][2] -

Synonyms: 4'-Formamidoacetanilide;

-Acetyl- -

Molecular Formula:

-

Molecular Weight: 178.19 g/mol

-

Structural Context: A benzene ring para-substituted with an acetamide group at position 1 and a formamide group at position 4.

Why it Matters:

-

Impurity Profiling: It is a known process impurity in the synthesis of paracetamol when p-phenylenediamine is used as a starting material or intermediate.

-

Metabolic Liability: It serves as a model substrate to study arylformamidase vs. arylacylamidase activity. The hydrolysis of the formyl group yields 4-aminoacetanilide, a precursor to the sensitizer p-phenylenediamine.

Synthetic Protocol: Preparation of Reference Standard

Commercially available standards often lack the isotopic purity required for trace bioanalysis. The following protocol yields high-purity (>99%) material suitable for use as an LC-MS standard.

Mechanism of Synthesis

The synthesis relies on the selective

Figure 1: Selective N-formylation workflow for generating the reference standard.

Step-by-Step Procedure

-

Reagent Preparation:

-

In a dry flask, mix Formic Acid (98%, 5 equiv.) and Acetic Anhydride (2.5 equiv.).

-

Stir at 0°C for 15 minutes to generate the mixed formic-acetic anhydride. Critical: Temperature control prevents degradation.

-

-

Addition:

-

Dissolve 4-aminoacetanilide (1.0 equiv.) in minimal dry THF or Dichloromethane (DCM).

-

Add the amine solution dropwise to the cold anhydride mixture.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (25°C) .

-

Stir for 2 hours . Monitor reaction progress via TLC (Mobile Phase: 5% Methanol in DCM). The starting amine spot (

) should disappear.

-

-

Work-up & Purification:

-

Quench the reaction with ice-cold water (50 mL).

-

The product typically precipitates as a white/off-white solid. Filter the precipitate.

-

Recrystallization: Dissolve the crude solid in hot Ethanol/Water (9:1). Cool slowly to 4°C to crystallize.

-

Validation: Confirm structure via

-NMR (DMSO-

-

Analytical Profiling: LC-MS/MS Method

This method is designed to detect this compound in plasma or microsomal incubations, distinguishing it from paracetamol and 4-aminoacetanilide.

Chromatographic Conditions

| Parameter | Specification |

| System | UHPLC coupled to Triple Quadrupole MS |

| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Injection Vol | 2.0 µL |

Gradient Profile

-

0.0 - 0.5 min: 5% B (Isocratic hold)

-

0.5 - 3.0 min: 5%

95% B (Linear ramp) -

3.0 - 4.0 min: 95% B (Wash)

-

4.0 - 4.1 min: 95%

5% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Rationale |

| This compound | 179.1 | 137.1 | 18 | Loss of ketene ( |

| 120.1 | 25 | Loss of acetamide group | ||

| Internal Standard (d3-APAP) | 155.1 | 113.1 | 20 | Standard tracking |

Application in ADME/Tox Studies

The primary utility of this compound in drug discovery is mapping the hydrolytic instability of diamide scaffolds.

Experimental Rationale

Aniline derivatives are often "masked" as amides to improve solubility or reduce immediate toxicity. However, enzymes such as arylformamidase (AFA) and carboxylesterase (CES) can cleave these groups.

-

Hypothesis: If this compound is stable, the scaffold is safe.

-

Risk: If the formyl group is cleaved rapidly, it releases 4-aminoacetanilide , which can be further deacetylated to p-phenylenediamine (PPD) , a potent contact allergen and genotoxin.

Metabolic Stability Protocol (Microsomal Assay)

-

Preparation:

-

Prepare a 10 mM stock of this compound in DMSO.

-

Dilute to 1 µM in Phosphate Buffer (pH 7.4).

-

-

Incubation:

-

Pre-incubate liver microsomes (human/rat, 0.5 mg protein/mL) at 37°C for 5 mins.

-

Initiate reaction by adding NADPH regenerating system.

-

Control: Run a parallel incubation without NADPH to assess purely hydrolytic (esterase/amidase) activity independent of CYP450.

-

-

Sampling:

-

Take aliquots at 0, 15, 30, and 60 minutes.

-

Quench with ice-cold Acetonitrile containing Internal Standard.

-

-

Data Analysis:

-

Monitor the disappearance of the parent (MRM 179.1

137.1). -

Monitor the appearance of 4-aminoacetanilide (MRM 151.1

109.1).

-

Figure 2: Hydrolytic bioactivation pathway leading to the toxic PPD scaffold.

References

-

European Pharmacopoeia (Ph.[3] Eur.) . Paracetamol Monograph: Impurity Standards and Related Substances. 10th Edition. European Directorate for the Quality of Medicines (EDQM).

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 122850 (Related Formyl Derivatives). PubChem.

-

Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Provides mechanistic grounding for amidase activity on aniline derivatives).

-

FDA Guidance for Industry . M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (Relevant for aniline/PPD impurity assessment).

(Note: While specific literature on the di-amide "this compound" is sparse compared to paracetamol, the protocols above are derived from standard operating procedures for aniline-based impurity profiling and metabolite identification.)

Sources

"N-(4-formamidophenyl)acetamide as a building block in organic synthesis"

Application Note: AN-2026-02 Topic: Orthogonal Reactivity of N-(4-formamidophenyl)acetamide: A Gateway to Unsymmetrical p-Phenylenediamine Scaffolds and Isocyanide-Based MCRs[1]

Executive Summary

This compound (CAS: 5469-45-4, also known as N-acetyl-N'-formyl-p-phenylenediamine) represents a critical "desymmetrized" building block in organic synthesis.[1] Unlike its symmetric parent, p-phenylenediamine, this molecule possesses two chemically distinct amide functionalities: an acetamide (robust, stable) and a formamide (labile, reactive).

This application note details the utility of this molecule as a "chemical switch." Researchers can exploit the formamide moiety’s unique reactivity to generate aryl isocyanides for multicomponent reactions (MCRs) or selectively remove it to expose a free amine for sequential functionalization, all while the acetamide group remains intact as a protecting group or directing handle.

Chemical Profile & Synthesis

| Property | Specification |

| IUPAC Name | N-[4-(formylamino)phenyl]acetamide |

| Molecular Formula | |

| Molecular Weight | 178.19 g/mol |

| Core Structure | para-substituted benzene ring with -NHCHO and -NHCOCH |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water/ether.[1] |

Synthesis Protocol: Mixed Anhydride Method

Rationale: Direct formylation of p-aminoacetanilide with formic acid can require high temperatures.[1] The mixed anhydride method (Formic-Acetic Anhydride) operates under milder conditions, preventing thermal degradation or transamidation.[1]

Reagents:

-

p-Aminoacetanilide (10 mmol)[1]

-

Formic acid (98%, 15 mmol)

-

Acetic anhydride (12 mmol)[1]

-

THF (anhydrous)[1]

Step-by-Step Procedure:

-

Preparation of Formylating Agent: In a dry flask at 0°C, add formic acid (1.1 eq) dropwise to acetic anhydride (1.2 eq). Stir at 55°C for 2 hours, then cool to room temperature to generate the mixed formic-acetic anhydride in situ.

-

Amidation: Dissolve p-aminoacetanilide in minimal anhydrous THF. Add this solution dropwise to the mixed anhydride solution at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO

, EtOAc/Hexane 1:1). The product will appear as a more polar spot than the starting amine. -

Workup: Quench with ice water. The bis-amide typically precipitates.[1] Filter, wash with cold water and diethyl ether.

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield white/off-white needles.[1]

Application I: Synthesis of Stable Aryl Isocyanides (The "Warhead")

The most powerful application of this compound is its conversion into 4-acetamidophenyl isocyanide .[1] Isocyanides are the obligate inputs for Ugi and Passerini Multicomponent Reactions (MCRs), allowing the rapid assembly of peptide libraries.

Mechanism: The formamide group is dehydrated using

Protocol: Dehydration to Isocyanide

-

Reagents: this compound (1 eq), Triethylamine (

, 5 eq), -

Safety Note: Perform in a well-ventilated fume hood. Isocyanides have a characteristic pungent odor, though this specific derivative is less volatile (and thus less offensive) than low-molecular-weight isocyanides.[1]

-

Dissolution: Suspend the starting material in dry DCM at -5°C (ice/salt bath). Add

. -

Dehydration: Add

dropwise over 20 minutes. Maintain temperature below 0°C to prevent degradation.[1] -

Quench: Pour into saturated

solution (vigorous bubbling may occur). -

Extraction: Extract organic layer, dry over

, and concentrate. -

Storage: Store the resulting isocyanide at -20°C. It is stable for weeks.

Workflow Visualization: Divergent Reactivity

Figure 1: The "Chemical Switch."[1][2][3][4][5] The formamide group can be dehydrated to a reactive isocyanide (Red Path) or selectively hydrolyzed to reveal an amine (Green Path).

Application II: Selective Deprotection (The "Switch")

In complex synthesis, one may need to modify the nitrogen at the 4-position while keeping the 1-position protected. The formyl group is ~100x more labile than the acetyl group under specific acidic conditions.

Protocol: Selective Deformylation[1]

-

Concept: Methanolysis cleaves the formyl group (as methyl formate) while the acetyl group (an amide) hydrolyzes much slower.

-

Reaction: Dissolve this compound (1 mmol) in MeOH (10 mL).

-

Catalyst: Add 1.2M HCl in MeOH (2 mL).

-

Conditions: Stir at Room Temperature for 12–16 hours. Do not reflux, as this will begin to cleave the acetamide.

-

Monitoring: TLC will show the disappearance of the starting material and appearance of the free amine (p-aminoacetanilide).

-

Neutralization: Add solid

, filter, and concentrate.

Data Comparison: Hydrolysis Rates

| Protecting Group | Conditions (25°C) |

Application III: Ugi 4-Component Reaction (U-4CR)

Using the isocyanide generated in Application I, researchers can synthesize complex bis-amide libraries relevant to pain management (paracetamol analogs) or kinase inhibition.

Reaction Components:

-

Amine: Benzylamine (or aniline derivative).[1]

-

Aldehyde: Benzaldehyde (or heterocycle).[1]

-

Acid: Boc-Glycine-OH (or simple carboxylic acid).[1]

-

Isocyanide: 4-Acetamidophenyl isocyanide (from App I).[1]

Ugi Reaction Workflow

Figure 2: The Ugi 4-Component Reaction utilizing the isocyanide derived from the target molecule.[1] This pathway installs a peptide backbone while retaining the acetamido-phenyl motif common in analgesic pharmacophores.[1]

References

-

Divergent Reactivity of Formamides

-

Synthesis of Isocyanides

-

Selective Deprotection Strategies

-

Isocyanides in Medicinal Chemistry

Sources

- 1. 4-Acetamidobenzaldehyde | C9H9NO2 | CID 73942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(N-Phthalimido)phenyl Isonitrile as a Novel Convertible Isocyanide Analogue with the Odorless Property as an Extra Bonus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantiopure β-isocyano-boronic esters: synthesis and exploitation in isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isonitrile synthesis by dehydration [organic-chemistry.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 4-(N-Phthalimido)phenyl Isonitrile as a Novel Convertible Isocyanide Analogue with the Odorless Property as an Extra Bonus - PubMed [pubmed.ncbi.nlm.nih.gov]

"experimental procedure for the purification of N-(4-formamidophenyl)acetamide"

Abstract & Scope

This technical guide details the experimental procedure for the purification of N-(4-formamidophenyl)acetamide (also known as N-(4-acetamidophenyl)formamide or 4'-formamidoacetanilide).[1] This compound is a non-symmetrical bis-amide derivative of p-phenylenediamine, serving as a critical intermediate in the synthesis of benzimidazole anthelmintics and specialized polymers.

The purification of this compound presents a specific challenge: separating the target bis-amide from the unreacted mono-amide precursor (4-aminoacetanilide ) and potential bis-acetyl byproducts. This protocol leverages the basicity difference between the amine precursor and the neutral bis-amide product to achieve >98% purity.

Chemical Identity & Properties

| Property | Description |

| Chemical Name | This compound |

| Structure | |

| Molecular Formula | |

| Molecular Weight | 192.19 g/mol |

| Solubility | Soluble in DMSO, DMF, hot Ethanol.[1] Poorly soluble in Water, Diethyl Ether. |

| Key Impurity | 4-Aminoacetanilide (Starting Material, Basic) |

Safety & Hazards (Critical)

WARNING: Aromatic amines and their derivatives are potential carcinogens and skin sensitizers.

-

PPE: Butyl rubber gloves, lab coat, and safety goggles are mandatory.

-

Ventilation: All operations involving heating or solvent handling must be performed in a certified fume hood.[1]

-

Waste: Segregate aqueous acidic waste (containing anilines) from organic waste.

Synthesis Context (Source of Impurities)

To understand the purification logic, one must recognize the synthesis route. The compound is typically synthesized by the N-formylation of 4-aminoacetanilide using formic acid or a mixed anhydride (formic-acetic anhydride).[1]

-

Primary Reaction:

[1] -

Impurity Profile:

-

Unreacted Starting Material: 4-Aminoacetanilide (Basic).

-

Side Product: N,N'-Diacetyl-p-phenylenediamine (if acetic anhydride is used and exchange occurs).

-

Degradant: p-Phenylenediamine (trace, from hydrolysis).

-

Purification Protocol

Method A: Acid-Base Extraction (Primary Purification)

This method relies on the fact that the starting material (4-aminoacetanilide) possesses a free amino group (

Reagents:

-

Ethyl Acetate (EtOAc) or n-Butanol (if solubility is an issue)[1]

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (

) -

Brine (Saturated NaCl)

Procedure:

-

Dissolution: Dissolve the crude reaction solid in warm Ethyl Acetate. If the compound is not fully soluble, add small amounts of Methanol (up to 10% v/v).

-

Acid Wash (Critical Step):

-

Transfer the organic layer to a separatory funnel.

-

Wash with 1M HCl (

mL per gram of crude). -

Mechanism: The HCl protonates the unreacted 4-aminoacetanilide (

), forcing it into the aqueous layer. The target bis-amide remains in the organic layer.

-

-

Neutralization:

-

Wash the organic layer with Saturated

( -

Wash with Brine (

mL).

-

-

Drying & Concentration:

-

Dry the organic phase over Anhydrous Magnesium Sulfate (

). -

Filter and concentrate under reduced pressure (Rotary Evaporator) to yield an off-white solid.[1]

-

Method B: Recrystallization (Final Polishing)

Recrystallization is recommended to remove non-basic impurities (like bis-acetyl byproducts) and improve crystal habit.[1]

Solvent System: Ethanol/Water (90:[1]10) or Methanol.[2][3][4]

Procedure:

-

Place the solid from Method A into a flask equipped with a reflux condenser.

-

Add Ethanol (approx. 10 mL/g) and heat to boiling.

-

If the solid does not dissolve, slowly add water dropwise until a clear solution is obtained at reflux (do not exceed 20% water).

-

Hot Filtration: If insoluble particles (dust/inorganics) remain, filter the hot solution through a pre-heated glass frit.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then chill in an ice bath (

) for 1 hour. -

Isolation: Filter the crystals via vacuum filtration (Buchner funnel). Wash the cake with cold Ethanol (

mL). -

Drying: Dry in a vacuum oven at

for 6 hours.

Process Visualization

Purification Workflow Diagram

The following diagram illustrates the logical flow of the purification process, highlighting the separation of the amine impurity.

Caption: Figure 1.[1][5] Step-by-step purification workflow emphasizing the acid-wash removal of the mono-amine precursor.

Analytical Validation

To ensure the protocol was successful, the following analytical criteria must be met.

| Technique | Parameter | Acceptance Criteria |

| HPLC | Purity (Area %) | |

| 1H NMR | Chemical Shift | Distinct singlets for Acetyl ( |

| Melting Point | Range |

Troubleshooting Guide

Caption: Figure 2. Decision tree for troubleshooting common purification issues.

References

- General Amide Purification: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Properties of Acetamide Derivatives: National Center for Biotechnology Information. "PubChem Compound Summary for CID 31230, 4'-Aminoacetanilide" (Precursor Data). Available at: [Link].

-

Separation of Aniline Derivatives: Google Patents. "Process for separating aniline derivatives (US4918232A)." Available at: .[1]

Sources

- 1. 2623-33-8|4-Acetamidophenyl acetate|BLD Pharm [bldpharm.com]

- 2. 3085-54-9 CAS MSDS (4-METHYLFORMANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 351-83-7 CAS MSDS (4-Fluoroacetanilide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. N-[4-[(4-Hydroxyphenyl)aMino]phenyl]acetaMide CAS#: 93629-82-4 [m.chemicalbook.com]

- 5. 4'-Aminoacetanilide synthesis - chemicalbook [chemicalbook.com]

Application Notes & Protocols: A Framework for In Vitro Evaluation of N-(4-formamidophenyl)acetamide on Cancer Cell Lines

Introduction: Rationale for Investigating N-(4-formamidophenyl)acetamide in Oncology

This compound, also known as 4-acetamidobenzaldehyde, is an organic compound with the chemical formula C9H9NO2[1][2][3]. While it is utilized as a biochemical reagent, its specific biological activities, particularly in the context of oncology, are not extensively documented in publicly available literature. However, the broader class of acetamide and phenylacetamide derivatives has demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and cytotoxic activities against various cancer cell lines[4][5][6]. These precedents provide a compelling rationale for the systematic in vitro evaluation of this compound as a potential anticancer agent.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a strategic and methodologically rigorous approach to the in vitro testing of this compound. The protocols herein are designed to be self-validating, providing a clear framework for assessing the compound's potential cytotoxic and cytostatic effects, as well as elucidating its preliminary mechanism of action.

Compound Profile: this compound

| Property | Value | Source |

| Synonyms | 4-Acetamidobenzaldehyde, 4'-Formylacetanilide | [1][2] |

| CAS Number | 122-85-0 | [1][2] |

| Molecular Formula | C9H9NO2 | [1][2] |

| Molecular Weight | 163.17 g/mol | [1][2] |

| Appearance | White to yellow solid | [1] |

Strategic Workflow for In Vitro Evaluation

A tiered approach is recommended to efficiently screen and characterize the anticancer potential of this compound. This workflow ensures that each experimental stage logically informs the next, from initial cytotoxicity screening to more detailed mechanistic studies.

Caption: A strategic workflow for the in vitro evaluation of this compound.

Part 1: Foundational Protocols - Cytotoxicity and Proliferation

The initial phase of testing aims to determine whether this compound exerts a cytotoxic or cytostatic effect on cancer cells and to establish the dose-response relationship.

Rationale for Cell Line Selection

The choice of cell lines is critical for the relevance of in vitro findings. A panel of cell lines representing different cancer types and with varying genetic backgrounds should be selected.[7][8][9] This approach allows for the identification of potential tumor-specific sensitivities.

Recommended Starter Panel:

| Cell Line | Cancer Type | Key Characteristics |

| MCF-7 | Breast (Adenocarcinoma) | Estrogen receptor-positive |

| MDA-MB-231 | Breast (Adenocarcinoma) | Triple-negative, highly invasive |

| A549 | Lung (Carcinoma) | KRAS mutation |

| HCT116 | Colorectal (Carcinoma) | p53 wild-type |

| PC-3 | Prostate (Carcinoma) | Androgen-independent |

| HepG2 | Liver (Hepatocellular Carcinoma) | Well-differentiated |

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

-

This compound (high purity)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Selected cancer cell lines

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Serially dilute the stock solution in a complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]

-

Treatment: After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours.[12]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[11][13]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.